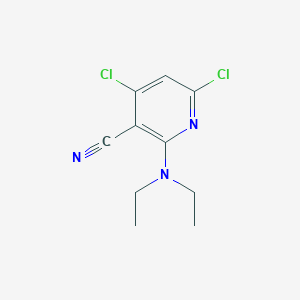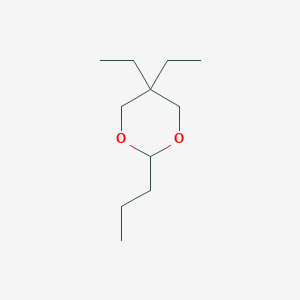
5,5-Diethyl-2-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2-propyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 2 positions, respectively, makes this compound unique in its structural configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. For instance, the reaction between a suitable aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst can yield the desired dioxane . The reaction is often carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the dioxane ring.
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often employs similar condensation reactions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxanes, including 5,5-Diethyl-2-propyl-1,3-dioxane, undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).
Major Products: The major products formed from these reactions include lactones, alcohols, and various substituted dioxanes depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Diethyl-2-propyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups .
Biology and Medicine: In biological research, dioxanes are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also explored for their potential therapeutic applications .
Industry: In the industrial sector, 1,3-dioxanes are used as solvents and intermediates in the synthesis of various chemicals. Their ability to stabilize reactive intermediates makes them valuable in polymer chemistry and material science .
Wirkmechanismus
The mechanism by which 5,5-Diethyl-2-propyl-1,3-dioxane exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the dioxane ring can act as electron donors, forming hydrogen bonds or coordinating with metal ions. This property is exploited in various chemical reactions where the dioxane ring stabilizes reactive intermediates or transition states .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2-isopropyl-1,3-dioxane: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
5-Methyl-5-propyl-1,3-dioxan-2-one: Contains a carbonyl group, making it more reactive towards nucleophiles.
Uniqueness: The unique combination of ethyl and propyl groups in 5,5-Diethyl-2-propyl-1,3-dioxane imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
53020-72-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5,5-diethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-7-10-12-8-11(5-2,6-3)9-13-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
FDHFJKUXHNXPFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OCC(CO1)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




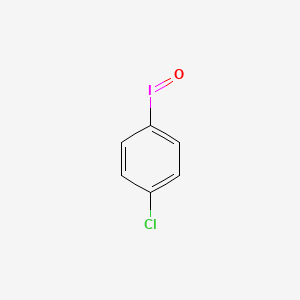
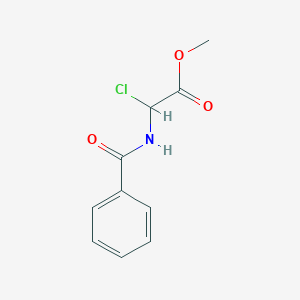
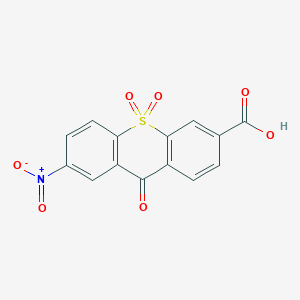
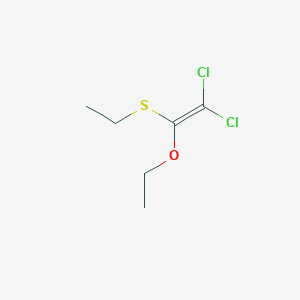
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
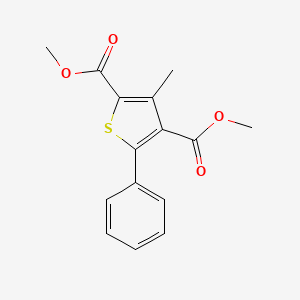
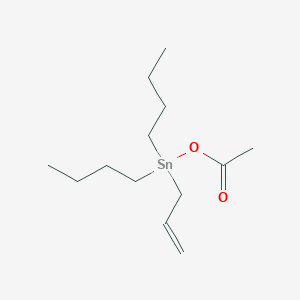

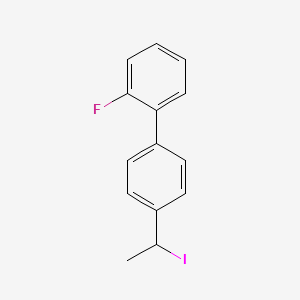
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
